molecular formula C11H12N2O3 B15243886 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid

Cat. No.: B15243886
M. Wt: 220.22 g/mol
InChI Key: WENGAMBTEGLUFI-UHFFFAOYSA-N
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Description

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is a compound that features a pyrrolidine ring attached to a benzoic acid moietyThe presence of the pyrrolidine ring, a common scaffold in drug discovery, enhances its biological activity and makes it a versatile building block for the synthesis of bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid typically involves the reaction of 4-aminobenzoic acid with 2-oxopyrrolidine. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the amino group of 4-aminobenzoic acid and the carbonyl group of 2-oxopyrrolidine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or amine.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The benzoic acid moiety can participate in additional interactions, such as π-π stacking with aromatic residues in proteins . These interactions can modulate the function of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Oxopyrrolidin-3-yl)amino]benzoic acid is unique due to its specific combination of the pyrrolidine ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

4-[(2-oxopyrrolidin-3-yl)amino]benzoic acid

InChI

InChI=1S/C11H12N2O3/c14-10-9(5-6-12-10)13-8-3-1-7(2-4-8)11(15)16/h1-4,9,13H,5-6H2,(H,12,14)(H,15,16)

InChI Key

WENGAMBTEGLUFI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C1NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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